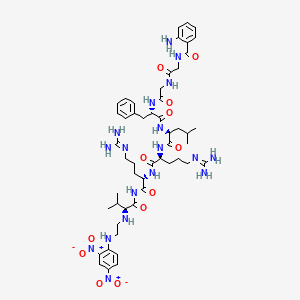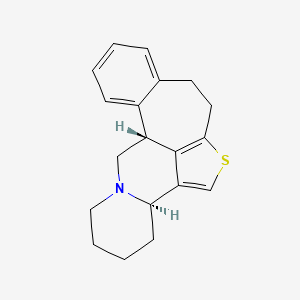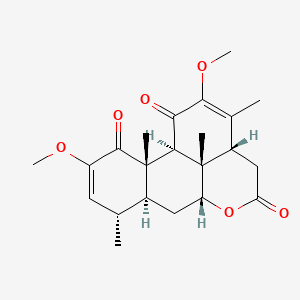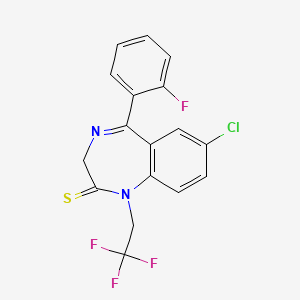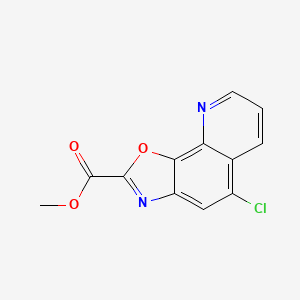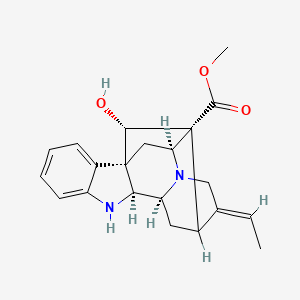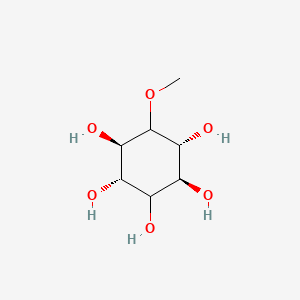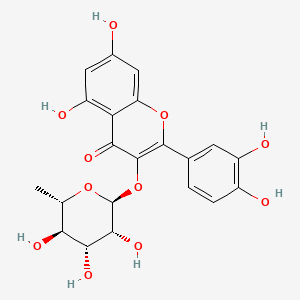
2-烯丙基-1-羟基-9,10-蒽醌
描述
2-Allyl-1-hydroxy-9,10-anthraquinone is a monohydroxyanthraquinone where the hydrogens at positions 1 and 2 are replaced by a hydroxy and an allyl group, respectively .
Molecular Structure Analysis
The molecular formula of 2-Allyl-1-hydroxy-9,10-anthraquinone is C17H12O3 . The InChI string is InChI=1S/C17H12O3/c1-2-5-10-8-9-13-14 (15 (10)18)17 (20)12-7-4-3-6-11 (12)16 (13)19/h2-4,6-9,18H,1,5H2 .Physical And Chemical Properties Analysis
The average mass of 2-Allyl-1-hydroxy-9,10-anthraquinone is 264.27540 and the monoisotopic mass is 264.07864 .科学研究应用
Photocatalytic Hydrogen Evolution
2-Allyl-1-hydroxy-9,10-anthraquinone has been studied for its role in photocatalytic hydrogen evolution. This process involves the generation of hydrogen gas through the photocatalytic splitting of water, which is a promising approach for sustainable energy production. The hydroxy groups in anthraquinone derivatives, such as 2-Allyl-1-hydroxy-9,10-anthraquinone, are crucial for enhancing the photocatalytic activity when used as sensitizers in dye-sensitized systems like Pt-TiO2 under visible-light irradiation .
Electrochemical Applications
Anthraquinone derivatives are recognized for their potential in electrochemical applications due to their redox properties. 2-Allyl-1-hydroxy-9,10-anthraquinone can be utilized in the development of sustainable materials for organic electronics. Its structure allows for systematic experimental and theoretical investigations of redox potentials, which are essential for designing high-performance materials for applications like batteries and supercapacitors .
Anticancer Research
The anthraquinone scaffold is a key feature in many anticancer agents. Derivatives of anthraquinone, including 2-Allyl-1-hydroxy-9,10-anthraquinone, have been explored for their antiproliferative activity against various cancer cell lines. These compounds can act as inhibitors of cell growth and induce apoptosis, making them valuable in the search for new cancer therapies .
作用机制
Target of Action
The primary target of 2-Allyl-1-hydroxy-9,10-anthraquinone is Glutamate Dehydrogenase 1 (GDH1) . GDH1 is an enzyme that plays a crucial role in the metabolism of glutamate, an important neurotransmitter in the brain.
Mode of Action
2-Allyl-1-hydroxy-9,10-anthraquinone directly binds to GDH1 . It inhibits the activity of GDH1 in a mixed mode manner . This means it can bind to the enzyme whether the substrate (glutamate) is already bound or not, thereby inhibiting the enzyme’s activity.
Biochemical Pathways
By inhibiting GDH1, 2-Allyl-1-hydroxy-9,10-anthraquinone affects the glutamate metabolism pathway . This can lead to changes in the levels of glutamate in the brain, which can have downstream effects on neurotransmission and other neurological processes.
Result of Action
The inhibition of GDH1 by 2-Allyl-1-hydroxy-9,10-anthraquinone has been shown to decrease intracellular fumarate levels, lessen glutathione peroxidase (GPx) activity, and elevate mitochondrial ROS levels . These changes can affect cell proliferation, particularly in cancer cells .
未来方向
属性
IUPAC Name |
1-hydroxy-2-prop-2-enylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-2-5-10-8-9-13-14(15(10)18)17(20)12-7-4-3-6-11(12)16(13)19/h2-4,6-9,18H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUBGIOLZQTIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-1-hydroxy-9,10-anthraquinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



